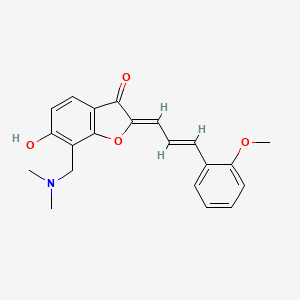

![molecular formula C21H21ClN2O3S B2495588 2-[1-((2-氯苯基)甲基)吲哚-3-基]磺酰-1-吡咂啉-1-基乙酮 CAS No. 850933-10-7](/img/structure/B2495588.png)

2-[1-((2-氯苯基)甲基)吲哚-3-基]磺酰-1-吡咂啉-1-基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

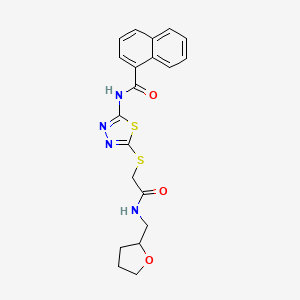

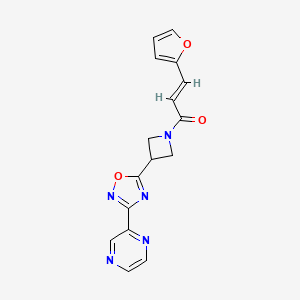

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds that are further functionalized through various chemical reactions. For instance, the synthesis of enantiomers of related compounds has been achieved using highly diastereoselective methods of alkylation, indicating the potential for synthesizing complex structures with high specificity (Bhagwat et al., 1993). Similarly, compounds with sulfone groups have been synthesized via multi-step reactions involving chlorination and oxidation processes that yield high purity products (Kopach et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds containing indole and sulfonyl moieties has been characterized using various analytical techniques. Crystallography studies reveal intricate details about molecular conformations, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic substitutions, oxidation-reduction reactions, and cyclization processes. These reactions can introduce or modify functional groups, altering the compound's chemical behavior and biological activity. For example, sulfenylation reactions of pyrroles and indoles have been explored for the introduction of methylthio groups, highlighting the versatility of these scaffolds in chemical synthesis (Gilow et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are pivotal for their application in material science and pharmaceutical formulations. X-ray crystallography provides detailed information about the crystal packing and molecular conformation, which can influence the compound's solubility and stability (Girish et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various nucleophiles, acidity or basicity of functional groups, and the presence of stereocenters, define the compound's role in synthetic pathways and its biological activity. The study of stereoselective behavior and reactivity towards sulfur- and oxygen-containing nucleophiles provides insights into the compound's functional versatility and potential applications (Carosati et al., 2009).

科学研究应用

合成和评价作为血栓素受体拮抗剂

涉及与2-[1-[(2-氯苯基)甲基]吲哚-3-基]磺酰基-1-吡咯烷-1-基乙酮在结构上相关的化合物的研究已经集中在它们的合成和评价上,特别是作为血栓素受体拮抗剂和血栓素合酶抑制剂。相关化合物的对映体在体外显示出等效的活性,并在豚鼠口服后表现出显著的药理学特性,表明在由血栓素介导的疾病中具有潜在的治疗应用。这项研究强调了这类化合物的立体化学在活性中的重要性以及它们在药理干预中的潜力(Bhagwat et al., 1993)。

在杂环化合物合成中的作用

该化合物及其相关结构已被用于合成各种杂环化合物。研究表明了相关磺酰基化合物在吡咯烷和吲哚的甲基磺酰化中的应用,导致了具有进一步官能化潜力的取代吡咯烷和吲哚的合成。这种方法提供了一条途径来使杂环化合物的结构基序多样化,这些结构是许多药物的核心结构(Gilow et al., 1991)。

在吡咯烷及相关杂环化合物合成中的应用

该化合物的框架已被用于通过氨基醇与乙烯磺酮的环化合成吡咯烷和相关杂环化合物。该过程涉及立体特异性重排,并提供了一条通往取代吡咯烷的途径,突显了磺酰基吲哚衍生物在合成含氮环的复杂结构中的多功能性,这些结构在生物活性分子中很常见(Back et al., 2003)。

NK1-II抑制剂合成中的中间体

研究还展示了相关2-氯苯基化合物作为NK1-II抑制剂合成中的中间体的实用性,展示了这类化合物在开发针对神经途径的治疗药物中的作用。这说明了磺酰基吲哚衍生物在贡献于合成复杂治疗剂中的潜力(Kopach et al., 2010)。

抗癌和抗微生物药剂合成

进一步的研究涉及合成新的杂环化合物,这些化合物包含从类似磺酰基化合物衍生的吡啶基-吡唑啉结构,展示出显著的抗癌和抗微生物活性。这突显了磺酰基吲哚衍生物在开发具有治疗应用的新生物活性化合物中的潜力(Katariya et al., 2021)。

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. Some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially by interfering with viral RNA or DNA .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For example, some indole derivatives have been found to have antiviral activity, potentially inhibiting the replication of viruses .

未来方向

The future directions for research on “2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone” and other indole derivatives could involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new antibacterial agents that have a mechanism of action different from traditional antibiotics .

属性

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c22-18-9-3-1-7-16(18)13-24-14-20(17-8-2-4-10-19(17)24)28(26,27)15-21(25)23-11-5-6-12-23/h1-4,7-10,14H,5-6,11-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIKOVVFRDALQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-pyrrolidin-1-ylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)

![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)

![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)